molecular formula C10H17BN4O2 B13688232 [2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid

[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid

Cat. No.: B13688232
M. Wt: 236.08 g/mol
InChI Key: CDHWKFQKFISMSW-UHFFFAOYSA-N
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Description

[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a boronic acid group and a 4-methyl-1,4-diazepane moiety. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-diketones.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.

    Attachment of the 4-Methyl-1,4-diazepane Moiety: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with 4-methyl-1,4-diazepane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, forming boronic esters or borates.

    Reduction: Reduction reactions can target the pyrimidine ring or the diazepane moiety, leading to various reduced derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the diazepane moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Reduced pyrimidine or diazepane derivatives.

    Substitution: Various substituted pyrimidine or diazepane compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology

The compound has potential applications in biological research, particularly in the development of boron-containing drugs. Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them valuable in drug discovery.

Medicine

In medicine, this compound is being explored for its potential as a therapeutic agent. Boronic acids have shown promise in the treatment of diseases such as cancer and diabetes due to their ability to inhibit specific enzymes.

Industry

Industrially, the compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its unique structure and reactivity make it a versatile tool in industrial chemistry.

Mechanism of Action

The mechanism of action of [2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid pinacol ester
  • This compound MIDA ester

Uniqueness

Compared to its similar compounds, this compound is unique due to its free boronic acid group, which provides greater reactivity and versatility in chemical reactions. The presence of the 4-methyl-1,4-diazepane moiety also imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H17BN4O2

Molecular Weight

236.08 g/mol

IUPAC Name

[2-(4-methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C10H17BN4O2/c1-14-3-2-4-15(6-5-14)10-12-7-9(8-13-10)11(16)17/h7-8,16-17H,2-6H2,1H3

InChI Key

CDHWKFQKFISMSW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)N2CCCN(CC2)C)(O)O

Origin of Product

United States

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